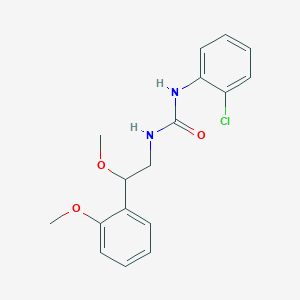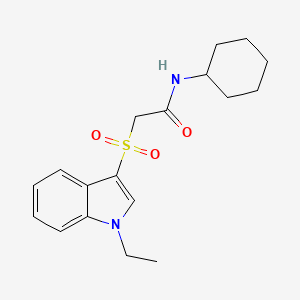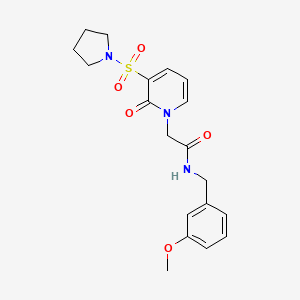
N-(3-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide" is a structurally complex molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives is described in the papers. For instance, paper discusses the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which share structural similarities with the target compound. The synthesis involves the formation of amide bonds and the introduction of methoxyamino groups. Similarly, paper outlines the linear synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which also share a common acetamide core with the target compound. These syntheses typically involve multiple steps, including the use of reagents like LCMS, IR, and spectroscopies for characterization.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography and spectroscopic methods. In paper , the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide is described, revealing a linearly extended conformation and specific interplanar angles between amide groups. This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its biological activity.
Chemical Reactions Analysis
Chemical reactions involving acetamide derivatives are discussed in paper , where the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides is explored. Various oxidants such as peracetic acid and m-chloroperbenzoic acid are used to generate different products. These reactions are indicative of the reactivity channels available to acetamide derivatives, which may also apply to the target compound, suggesting its potential susceptibility to oxidation under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds and packing interactions in the crystal structure can lead to distinct hydrophilic and hydrophobic areas, as mentioned in paper . These properties are important for the solubility, stability, and overall reactivity of the compounds. Additionally, the cytotoxicity of similar compounds on various cell lines, as reported in paper , provides insight into the biological properties that could be expected from the target compound.
Scientific Research Applications
Antimicrobial Activity
Research on similar compounds has revealed antimicrobial properties. For instance, the study by Amr et al. (2016) focused on a compound with structural similarities, demonstrating its efficacy against both gram-positive and gram-negative bacteria. This indicates a potential area of research for similar compounds in combating various bacterial infections.
Pharmacological Characteristics
Another study by Grimwood et al. (2011) explored a compound with a similar structure, identifying it as a κ-opioid receptor antagonist. This suggests that similar compounds might have significant applications in understanding and potentially treating conditions related to opioid receptors, such as pain management or addiction.
Antiallergic Properties
Compounds with a similar structure have been studied for their antiallergic properties, as detailed in the work of Menciu et al. (1999). These findings could point towards potential applications of N-(3-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide in developing new antiallergic medications or treatments.
Anticancer Potential
The study by Marchand et al. (2009) explored the synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides, revealing their potent antitumor properties. This research provides a basis for investigating similar compounds, like N-(3-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, in the context of anticancer drug development.
Enzyme Inhibition
Research by Virk et al. (2018) on similar compounds has shown enzyme inhibitory activities. This highlights another potential area of application for N-(3-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, especially in the study and management of diseases involving specific enzyme malfunctions.
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-27-16-7-4-6-15(12-16)13-20-18(23)14-21-9-5-8-17(19(21)24)28(25,26)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKQQBYMLZQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


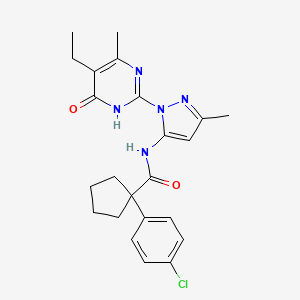
![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)
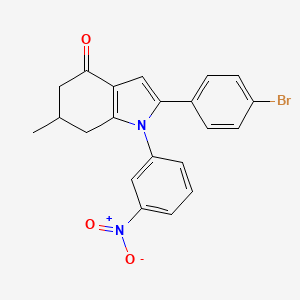

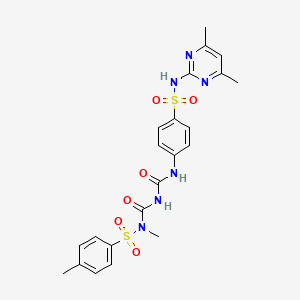
![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/no-structure.png)


![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)
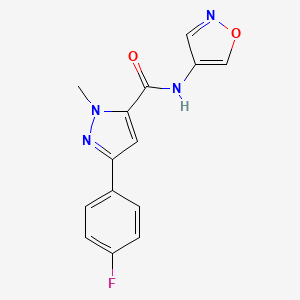
![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)
